7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one: is an organic compound belonging to the class of naphthalenones It is characterized by a butyl group attached to the seventh position of the tetrahydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 7-Butyl-1-naphthalenone: One common method involves the hydrogenation of 7-butyl-1-naphthalenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Cyclization of 7-Butyl-1,2-dihydronaphthalene: Another method involves the cyclization of 7-butyl-1,2-dihydronaphthalene using acidic conditions to form the tetrahydronaphthalenone structure.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using continuous flow reactors to ensure efficient conversion and high yields. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: this compound can form 7-butyl-1-naphthalenone or 7-butyl-1-naphthoic acid.
Reduction: The major product is 7-butyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Products include 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one and other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand its interaction with biological systems, including its potential as a ligand for various receptors.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism by which 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
- 7-tert-Butyl-1,2,3,4-tetrahydronaphthalen-1-one
- 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 7-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one
Uniqueness: 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the butyl group, which influences its chemical reactivity and physical properties. This makes it distinct from its methyl, ethyl, and tert-butyl analogs, which have different steric and electronic effects.
Properties
IUPAC Name |
7-butyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-3-5-11-8-9-12-6-4-7-14(15)13(12)10-11/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIAPDKMAVLWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(CCCC2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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